![molecular formula C14H18INO3 B6631887 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide, also known as HIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIBA is a benzamide derivative that has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The mechanism of action of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide is not fully understood. However, studies have suggested that 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide exerts its effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been found to have several biochemical and physiological effects. Studies have shown that 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This leads to a reduction in inflammation, which is beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This makes 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide is also soluble in both water and organic solvents, making it suitable for a wide range of experimental procedures. However, there are also limitations to the use of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide in lab experiments. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has a low bioavailability, which makes it difficult to deliver to target tissues. In addition, 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has a short half-life, which limits its therapeutic efficacy.
未来方向
There are several future directions for the study of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide. One direction is to investigate the potential of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the development of new formulations and delivery methods for 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide may improve its bioavailability and therapeutic efficacy.
合成方法
The synthesis of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide is a complex process that involves several steps. The first step involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This is followed by the reaction of 4-iodobenzoyl chloride with 3-hydroxycyclohexylmethanol to form the intermediate compound, 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide. The intermediate compound is then purified through recrystallization to obtain the final product, 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide.
科学研究应用
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been extensively studied for its potential therapeutic applications. Studies have shown that 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3/c15-12-5-4-10(7-13(12)18)14(19)16-8-9-2-1-3-11(17)6-9/h4-5,7,9,11,17-18H,1-3,6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMABQNWJCRESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CNC(=O)C2=CC(=C(C=C2)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。